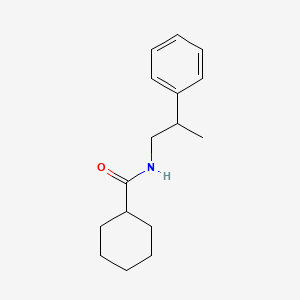

N-(2-phenylpropyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(2-phenylpropyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-13(14-8-4-2-5-9-14)12-17-16(18)15-10-6-3-7-11-15/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJJRWFIZWKWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Phenylpropyl Cyclohexanecarboxamide

Established and Proposed Synthetic Routes to N-(2-phenylpropyl)cyclohexanecarboxamide

The primary route for synthesizing N-(2-phenylpropyl)cyclohexanecarboxamide involves the formation of an amide bond between a cyclohexanecarboxylic acid derivative and 2-phenylpropylamine (B128651).

A retrosynthetic analysis of N-(2-phenylpropyl)cyclohexanecarboxamide logically disconnects the amide C-N bond. This disconnection reveals the two primary precursors: 2-phenylpropylamine and cyclohexanecarboxylic acid or its activated form. amazonaws.com This approach is a common strategy for designing the synthesis of amides, where the bond between the carbonyl carbon and the nitrogen atom is broken to identify the constituent amine and carboxylic acid. amazonaws.com

The key synthons identified are:

2-phenylpropylamine: The amine component.

Cyclohexanecarboxylic acid: The carboxylic acid component.

To facilitate the reaction, the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride (cyclohexanecarbonyl chloride) or activated in situ using coupling agents.

The formation of the amide bond between 2-phenylpropylamine and cyclohexanecarboxylic acid can be achieved through several methods, each with its own set of reaction conditions that can be optimized.

Method 1: Acyl Chloride Route A common and effective method involves the conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 2-phenylpropylamine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the nitrogen atom in 2-phenylpropylamine attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the stable amide bond.

Method 2: Amide Coupling Agents Direct coupling of cyclohexanecarboxylic acid and 2-phenylpropylamine can be mediated by a variety of coupling agents. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. nih.gov

Mechanism: The carboxylic acid reacts with the coupling agent to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide product. The additive (e.g., HOBt) can react with the O-acylisourea to form an activated ester, which is less prone to side reactions and more reactive towards the amine.

Optimization of these reactions typically involves adjusting parameters such as the solvent, temperature, stoichiometry of reactants, and the choice of base or coupling agent to maximize yield and purity. nih.gov

Maximizing the yield and purity of N-(2-phenylpropyl)cyclohexanecarboxamide requires careful control over the reaction and purification processes.

Yield Optimization:

Stoichiometry: Using a slight excess of the amine or the activated carboxylic acid can drive the reaction to completion, but a large excess can complicate purification.

Temperature: Amide bond formation is often exothermic. Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can minimize side reactions.

Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) ensures the reaction is stopped once the starting materials are consumed, preventing potential degradation of the product. nih.gov

Purity Enhancement:

Work-up: After the reaction, a standard aqueous work-up is typically employed to remove unreacted reagents, coupling agent byproducts (e.g., dicyclohexylurea if DCC is used), and salts.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for purification.

Chromatography: Column chromatography is a versatile technique for purifying both solid and oily products by separating the desired compound from impurities based on their differential adsorption to a stationary phase.

Below is an illustrative data table showing how reaction conditions could be varied to optimize the yield of N-(2-phenylpropyl)cyclohexanecarboxamide.

| Entry | Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC/HOBt | DCM | 0 to 25 | 12 | 85 |

| 2 | EDC/HOAt | DMF | 25 | 8 | 92 |

| 3 | SOCl₂ then Et₃N | Toluene | 0 to 25 | 6 | 88 |

| 4 | HATU | DMF | 25 | 4 | 95 |

This table is illustrative and based on typical outcomes for amide synthesis.

Advanced Synthetic Approaches and Green Chemistry Considerations for N-(2-phenylpropyl)cyclohexanecarboxamide

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly processes. mdpi.com For the synthesis of N-(2-phenylpropyl)cyclohexanecarboxamide, several green chemistry principles can be applied. rasayanjournal.co.in

Catalytic Amidation: Direct catalytic amidation of cyclohexanecarboxylic acid and 2-phenylpropylamine, often using boron or metal-based catalysts, can form the amide bond without the need for stoichiometric activating agents. This approach has a higher atom economy as the only byproduct is water.

Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact. nih.gov Solvent-free or mechanochemical methods, like ball milling, are also emerging as powerful green alternatives. rasayanjournal.co.in

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Derivatization Strategies and Analog Synthesis of N-(2-phenylpropyl)cyclohexanecarboxamide

The synthesis of analogs of N-(2-phenylpropyl)cyclohexanecarboxamide allows for the exploration of structure-activity relationships.

The cyclohexane (B81311) ring offers several opportunities for chemical modification to generate a library of analogs.

Introduction of Substituents: The cyclohexane ring can be functionalized before or after amide coupling. For example, starting with a substituted cyclohexanecarboxylic acid, such as 4-methylcyclohexanecarboxylic acid or 4-hydroxycyclohexanecarboxylic acid, would lead to the corresponding substituted amides.

Ring Size Variation: Analogs with different ring sizes can be synthesized by replacing cyclohexanecarboxylic acid with cyclopentanecarboxylic acid or cycloheptanecarboxylic acid.

Aromatization: Using benzoic acid instead of cyclohexanecarboxylic acid would yield the aromatic analog, N-(2-phenylpropyl)benzamide.

The table below illustrates potential derivatives based on the modification of the cyclohexane moiety.

| Derivative Name | Modification | Carboxylic Acid Precursor |

|---|---|---|

| N-(2-phenylpropyl)cyclopentanecarboxamide | Ring contraction | Cyclopentanecarboxylic acid |

| N-(2-phenylpropyl)cycloheptanecarboxamide | Ring expansion | Cycloheptanecarboxylic acid |

| 4-Methyl-N-(2-phenylpropyl)cyclohexanecarboxamide | Alkylation | 4-Methylcyclohexanecarboxylic acid |

| 4-Hydroxy-N-(2-phenylpropyl)cyclohexanecarboxamide | Hydroxylation | 4-Hydroxycyclohexanecarboxylic acid |

| N-(2-phenylpropyl)benzamide | Aromatization | Benzoic acid |

This table provides examples of potential derivatives and their synthetic starting materials.

These derivatization strategies are crucial for systematic studies of how structural changes in the cyclohexane part of the molecule influence its chemical and physical properties.

Variations on the Phenylpropyl Side Chain

The synthesis of N-(2-phenylpropyl)cyclohexanecarboxamide analogs with modified phenylpropyl side chains allows for the systematic exploration of structure-activity relationships. These modifications can include substitutions on the phenyl ring or alterations to the propyl chain. A general and adaptable synthetic strategy involves the coupling of cyclohexanecarboxylic acid or its activated derivatives with a variety of substituted 2-phenylpropan-1-amines.

A common method for forming the amide bond is the reaction between cyclohexanecarbonyl chloride and the desired amine in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. This approach is versatile and can accommodate a range of functional groups on the phenyl ring of the amine.

For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can be achieved by starting with appropriately substituted 2-phenylpropan-1-amines. The synthesis of these amines can be accomplished through various established routes, such as the reductive amination of a substituted phenylacetone.

Table 1: Synthesis of N-(2-phenylpropyl)cyclohexanecarboxamide Analogs

| Entry | R-group on Phenyl Ring | Amine Starting Material | Coupling Agent | Solvent | Reaction Conditions | Proposed Product |

|---|---|---|---|---|---|---|

| 1 | H | 2-phenylpropan-1-amine | Thionyl chloride | Dichloromethane | 0 °C to rt, 4h | N-(2-phenylpropyl)cyclohexanecarboxamide |

| 2 | 4-Methoxy | 2-(4-methoxyphenyl)propan-1-amine | DCC/DMAP | Dichloromethane | 0 °C to rt, 12h | N-(2-(4-methoxyphenyl)propyl)cyclohexanecarboxamide |

| 3 | 4-Chloro | 2-(4-chlorophenyl)propan-1-amine | EDCI/HOBt | Dimethylformamide | rt, 24h | N-(2-(4-chlorophenyl)propyl)cyclohexanecarboxamide |

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, T3P®: Propylphosphonic anhydride. The yields and specific conditions would require experimental optimization.

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and metabolic pathways. For N-(2-phenylpropyl)cyclohexanecarboxamide, isotopic labels such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) can be incorporated at specific positions to probe various aspects of its chemical and biological transformations.

Deuterium Labeling:

Deuterium can be introduced into the N-(2-phenylpropyl)cyclohexanecarboxamide molecule at several positions. For example, labeling the benzylic position of the phenylpropyl chain can provide insights into reactions involving C-H bond activation at this site. A potential synthetic route to a deuterated analog is outlined below.

A plausible approach involves the reduction of a suitable precursor, such as a ketone or an imine, with a deuterium source. For instance, the reduction of 2-phenylpropanal (B145474) with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would yield [1-²H]-2-phenylpropan-1-ol. This alcohol can then be converted to the corresponding amine, which is subsequently coupled with cyclohexanecarbonyl chloride to afford the deuterated amide.

Carbon-13 Labeling:

Carbon-13 labeling is particularly useful for tracking the carbon skeleton of a molecule in metabolic studies or for detailed NMR spectroscopic analysis. A ¹³C label can be introduced into the carbonyl group of the amide, the cyclohexyl ring, or the phenylpropyl side chain.

To synthesize N-(2-phenylpropyl)cyclohexanecarboxamide with a ¹³C-labeled carbonyl group, one could start with ¹³C-labeled cyclohexanecarboxylic acid. This labeled acid can be prepared from a suitable precursor, such as cyclohexylmagnesium bromide, by reaction with ¹³CO₂. The resulting labeled carboxylic acid can then be coupled with 2-phenylpropan-1-amine using standard amidation methods.

The following table summarizes potential strategies for the synthesis of isotopically labeled N-(2-phenylpropyl)cyclohexanecarboxamide. The feasibility and specific outcomes of these reactions would necessitate experimental validation.

Table 2: Proposed Synthesis of Isotopically Labeled N-(2-phenylpropyl)cyclohexanecarboxamide

| Isotope | Position of Label | Labeled Precursor | Key Synthetic Step | Proposed Labeled Product |

|---|---|---|---|---|

| ²H (D) | Benzylic position (C1 of propyl) | 2-phenylpropanal | Reduction with NaBD₄ followed by amination and acylation | N-(2-phenyl-[1-²H]-propyl)cyclohexanecarboxamide |

| ¹³C | Carbonyl carbon | Cyclohexylmagnesium bromide | Carboxylation with ¹³CO₂ followed by amidation | N-(2-phenylpropyl)cyclohexane-[¹³C=O]-carboxamide |

The synthesis of these labeled compounds would enable detailed mechanistic studies, such as kinetic isotope effect measurements to determine rate-limiting steps in metabolic pathways or chemical reactions.

Advanced Spectroscopic and Structural Elucidation of N 2 Phenylpropyl Cyclohexanecarboxamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the precise connectivity and spatial arrangement of atoms within N-(2-phenylpropyl)cyclohexanecarboxamide can be established.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of N-(2-phenylpropyl)cyclohexanecarboxamide would provide crucial information regarding the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

Phenyl Group Protons: The five protons of the monosubstituted phenyl ring would typically appear as a multiplet in the aromatic region, approximately between δ 7.20 and 7.40 ppm.

Amide Proton (N-H): The proton attached to the nitrogen atom would likely appear as a doublet, due to coupling with the adjacent methine proton, in the range of δ 5.5-8.5 ppm. Its exact position can be sensitive to solvent, concentration, and temperature.

Methine Proton (CH-N): The proton on the carbon adjacent to the nitrogen and the phenyl group would be a multiplet, expected around δ 4.0-4.5 ppm, due to coupling with the N-H proton and the methylene (B1212753) and methyl protons of the propyl chain.

Methylene Protons (CH₂): The two protons of the methylene group in the propyl chain would likely be diastereotopic and appear as a complex multiplet, further split by the adjacent methine and methyl protons. Their chemical shift would be in the range of δ 2.8-3.2 ppm.

Methyl Protons (CH₃): The three protons of the methyl group would appear as a doublet, coupling with the methine proton, in the upfield region of approximately δ 1.2-1.4 ppm.

Cyclohexyl Protons: The eleven protons of the cyclohexyl ring would present as a complex series of overlapping multiplets in the range of δ 1.0-2.2 ppm. The axial and equatorial protons would have distinct chemical shifts and coupling constants. The proton on the carbon bearing the carbonyl group (α-proton) would be the most downfield of the cyclohexyl protons.

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.40 | m | - |

| NH | 5.5 - 8.5 | d | ~8-10 |

| Ph-CH-N | 4.0 - 4.5 | m | - |

| Ph-CH-CH₂ | 2.8 - 3.2 | m | - |

| CH₃ | 1.2 - 1.4 | d | ~7 |

| Cyclohexyl-H (α) | 2.0 - 2.2 | m | - |

| Cyclohexyl-H (other) | 1.0 - 1.9 | m | - |

This is a generalized table based on known chemical shift ranges. Actual values would need to be determined experimentally.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically between δ 175 and 178 ppm.

Phenyl Carbons: The carbons of the phenyl ring would show signals between δ 125 and 145 ppm. The ipso-carbon (attached to the propyl chain) would be distinct from the ortho, meta, and para carbons.

Methine Carbon (CH-N): The carbon atom bonded to the nitrogen and phenyl group would appear around δ 50-60 ppm.

Methylene Carbon (CH₂): The methylene carbon of the propyl chain would be expected in the range of δ 40-50 ppm.

Methyl Carbon (CH₃): The methyl carbon would be found in the upfield region, around δ 15-25 ppm.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring would resonate between δ 25 and 45 ppm. The α-carbon attached to the carbonyl group would be the most downfield of this set.

A hypothetical data table for the ¹³C NMR spectrum is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | 175 - 178 |

| Phenyl C (ipso) | 140 - 145 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| Ph-CH-N | 50 - 60 |

| Ph-CH-CH₂ | 40 - 50 |

| CH₃ | 15 - 25 |

| Cyclohexyl C (α) | 40 - 45 |

| Cyclohexyl C (other) | 25 - 35 |

This is a generalized table based on known chemical shift ranges. Actual values would need to be determined experimentally.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the NH and the adjacent CH proton, and among the protons of the 2-phenylpropyl moiety. It would also help in tracing the connectivity of the protons within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons (like the carbonyl and ipso-phenyl carbons) and for connecting different spin systems. Key HMBC correlations would be expected from the NH proton to the carbonyl carbon and the methine carbon, and from the phenyl protons to the carbons of the propyl chain.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of N-(2-phenylpropyl)cyclohexanecarboxamide with high precision. This allows for the determination of the elemental composition, which would confirm the molecular formula as C₁₆H₂₃NO. The expected exact mass can be calculated and compared with the experimental value.

Expected HRMS Data:

Molecular Formula: C₁₆H₂₃NO

Calculated Monoisotopic Mass: 245.17796 u

Expected [M+H]⁺ ion: 246.18524 u

An experimentally determined mass within a few parts per million (ppm) of the calculated value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the compound's structure. For N-(2-phenylpropyl)cyclohexanecarboxamide, several characteristic fragmentation pathways would be expected.

A primary fragmentation pathway for amides is the cleavage of the amide bond. rsc.orgnih.govunl.pt This would lead to the formation of two key fragment ions:

The Cyclohexylcarbonyl Cation: Loss of the 2-phenylpropylamine (B128651) neutral molecule would result in the formation of the cyclohexylcarbonyl cation with an expected m/z of 111.

The 2-Phenylpropylaminium Ion: Cleavage with charge retention on the amine fragment would produce the 2-phenylpropylaminium ion with an expected m/z of 135.

Further fragmentation of the 2-phenylpropyl fragment is also likely, including the loss of a methyl group to form a stable benzylic cation.

A hypothetical fragmentation table is presented below.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 246.1852 | 135.1019 | C₇H₉O | [C₉H₁₃N+H]⁺ (2-Phenylpropylaminium ion) |

| 246.1852 | 111.0805 | C₉H₁₃N | [C₇H₁₁O]⁺ (Cyclohexylcarbonyl cation) |

| 135.1019 | 91.0542 | C₃H₆ | [C₇H₇]⁺ (Tropylium ion) |

The m/z values are calculated for the monoisotopic masses of the proposed fragments. Experimental observation of these fragments would strongly support the structure of N-(2-phenylpropyl)cyclohexanecarboxamide.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of organic compounds, providing valuable information about their functional groups and electronic transitions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-(2-phenylpropyl)cyclohexanecarboxamide, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its amide, phenyl, and cyclohexyl moieties.

The key vibrational modes anticipated for this compound are:

N-H Stretching: A prominent absorption band is expected in the region of 3300-3500 cm⁻¹. This band, arising from the stretching vibration of the nitrogen-hydrogen bond in the secondary amide, is often of medium intensity. Its position can be influenced by hydrogen bonding; in the solid state or concentrated solutions, this peak may be broader and shifted to a lower wavenumber compared to a gas-phase or dilute solution spectrum.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are expected to appear as a series of weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the cyclohexyl and propyl groups will be observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Amide I (C=O Stretching): This is typically one of the most intense bands in the IR spectrum of an amide and is expected to appear in the range of 1630-1680 cm⁻¹. The exact position of this carbonyl stretching vibration is sensitive to the physical state and the extent of hydrogen bonding. In a solid-state spectrum, strong intermolecular hydrogen bonding would likely shift this peak to a lower frequency.

Amide II (N-H Bending and C-N Stretching): Another characteristic absorption for secondary amides is the Amide II band, which is found in the region of 1510-1570 cm⁻¹. This band results from a combination of N-H in-plane bending and C-N stretching vibrations.

Aromatic C=C Stretching: The phenyl group will give rise to several characteristic absorption bands in the fingerprint region, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹, due to carbon-carbon stretching vibrations within the aromatic ring.

The following table summarizes the expected characteristic IR absorption bands for N-(2-phenylpropyl)cyclohexanecarboxamide based on data for analogous N-substituted cyclohexanecarboxamides and other secondary amides. mdpi.commdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Phenyl Group | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | Cyclohexyl & Propyl | 2850 - 2960 | Strong |

| Amide I (C=O Stretch) | Amide Carbonyl | 1630 - 1680 | Strong |

| Amide II (N-H Bend, C-N Stretch) | Secondary Amide | 1510 - 1570 | Medium to Strong |

| Aromatic C=C Stretch | Phenyl Group | 1450 - 1600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in N-(2-phenylpropyl)cyclohexanecarboxamide are the phenyl group and the amide carbonyl group.

The phenyl group is expected to exhibit characteristic absorption bands due to π → π* transitions. Typically, substituted benzenes show a strong absorption band (the E-band) below 200 nm and a weaker, fine-structured band (the B-band) between 230 and 270 nm. The presence of the alkyl substituent on the phenyl ring is not expected to significantly shift these absorptions.

The amide carbonyl group also undergoes n → π* and π → π* transitions. The n → π* transition is typically weak and occurs at longer wavelengths, often around 210-230 nm, where it may be masked by the stronger phenyl absorptions. The π → π* transition of the amide is more intense and occurs at shorter wavelengths, usually below 200 nm.

Therefore, the UV-Vis spectrum of N-(2-phenylpropyl)cyclohexanecarboxamide in a non-polar solvent like cyclohexane (B81311) would be expected to show absorptions characteristic of a substituted benzene.

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Phenyl Group | π → π* (E-band) | ~205 | High |

| Phenyl Group | π → π* (B-band) | ~260 | Low to Medium |

| Amide Carbonyl | n → π* | ~220 | Low |

X-ray Crystallography Studies for Solid-State Structure and Stereochemical Determination

Although specific crystallographic data for N-(2-phenylpropyl)cyclohexanecarboxamide is not publicly available, we can infer its likely structural features from studies on similar N-substituted cyclohexanecarboxamides and related amides. mdpi.com

Expected Molecular Conformation and Stereochemistry

Amide Group Geometry: The amide functional group is expected to be planar or nearly planar. The C-N bond of the amide will have partial double bond character, restricting rotation. In the solid state, secondary amides typically adopt a trans conformation about the amide bond, as this is sterically more favorable.

Cyclohexane Ring Conformation: The cyclohexyl group is expected to adopt a stable chair conformation.

Stereochemistry: The 2-phenylpropyl group contains a chiral center at the carbon atom bearing the phenyl group and the methyl group. A synthesis from racemic starting materials would result in a racemic mixture of (R)- and (S)-enantiomers. X-ray crystallography of a single crystal from such a mixture would reveal whether it crystallizes as a racemic compound (containing both enantiomers in the unit cell) or undergoes spontaneous resolution.

Intermolecular Interactions: A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds. The amide N-H group will act as a hydrogen bond donor, and the carbonyl oxygen (C=O) will act as a hydrogen bond acceptor. These hydrogen bonds are expected to link the molecules into chains or more complex networks, significantly influencing the crystal packing and physical properties of the compound.

The following table presents hypothetical, yet plausible, crystallographic data for N-(2-phenylpropyl)cyclohexanecarboxamide, based on data for structurally related compounds. mdpi.com

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (for a racemic compound) |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 18 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z (molecules per unit cell) | 4 or 8 |

| Key Bond Lengths (Å) | C=O: ~1.23, C-N (amide): ~1.33, N-H: ~0.86 (normalized) |

| Key Bond Angles (°) | C-N-C: ~122, N-C=O: ~122, C-C=O: ~116 |

| Hydrogen Bonding | N-H···O=C intermolecular hydrogen bonds expected |

| Conformation | trans amide, chair cyclohexane |

A definitive X-ray crystallographic analysis would be essential to confirm these predicted structural features and to fully elucidate the three-dimensional structure and intermolecular interactions of N-(2-phenylpropyl)cyclohexanecarboxamide.

Computational and Theoretical Investigations of N 2 Phenylpropyl Cyclohexanecarboxamide

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, reactivity, and spectroscopic characteristics that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. For N-(2-phenylpropyl)cyclohexanecarboxamide, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), can be used to determine its optimized ground state geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional shape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For N-(2-phenylpropyl)cyclohexanecarboxamide, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO is expected to be centered around the carbonyl group of the amide linkage. The energy gap can be calculated from the energies of these orbitals. A hypothetical calculation might yield a HOMO-LUMO gap of approximately 5-7 eV, which is typical for a stable organic molecule. This information is valuable for predicting how the molecule might interact with other chemical species.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical calculations provide detailed information about a single, optimized structure, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore this conformational space.

MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds in N-(2-phenylpropyl)cyclohexanecarboxamide—such as the bonds connecting the cyclohexyl and phenylpropyl moieties to the amide group—a potential energy surface can be generated. This analysis identifies the low-energy conformers that are most likely to be populated at room temperature.

Molecular Docking and Binding Interaction Studies for Potential Macromolecular Targets (In Vitro Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger target molecule, typically a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Given the structural features of N-(2-phenylpropyl)cyclohexanecarboxamide, potential macromolecular targets could include enzymes or receptors that have binding pockets capable of accommodating both hydrophobic (the cyclohexyl and phenyl rings) and hydrogen-bonding (the amide group) moieties. For instance, docking studies could be performed against a range of G-protein coupled receptors or enzymes like cyclooxygenases.

A typical docking study would involve preparing the 3D structure of the target protein and the ligand (N-(2-phenylpropyl)cyclohexanecarboxamide). The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The results would be presented as a binding score (e.g., in kcal/mol) and a detailed view of the predicted binding pose. This would reveal key interactions, such as hydrogen bonds between the amide group and polar residues in the binding site, and hydrophobic interactions involving the phenyl and cyclohexyl groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Theoretical Descriptors and In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for analogues of N-(2-phenylpropyl)cyclohexanecarboxamide, a dataset of structurally related compounds with measured in vitro activity (e.g., IC50 values for enzyme inhibition) would be required.

A variety of theoretical molecular descriptors would be calculated for each compound in the series. These descriptors can be classified into several categories:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: van der Waals volume, solvent-accessible surface area.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical model is built that relates these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogues. For example, a model might reveal that increasing the hydrophobicity of the cyclohexyl ring or altering the electronic properties of the phenyl ring could lead to enhanced biological activity.

Analytical Chemistry Methodologies for N 2 Phenylpropyl Cyclohexanecarboxamide in Research Matrices

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods form the cornerstone of analytical procedures for N-(2-phenylpropyl)cyclohexanecarboxamide, enabling its separation from impurities and accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like N-(2-phenylpropyl)cyclohexanecarboxamide. Method development typically involves the optimization of several parameters to achieve adequate separation and detection. A reversed-phase approach is common for compounds of this nature.

A typical HPLC method would be developed and validated to ensure its accuracy, precision, and reliability. For instance, a method for a structurally related compound, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine, utilizes a simple isocratic mobile phase, demonstrating a common approach to method development. sielc.com The validation process would assess parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for Analysis of N-(2-phenylpropyl)cyclohexanecarboxamide

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with a buffer (e.g., formic acid or ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at a specific wavelength (e.g., 220 nm) |

| Column Temperature | 30 °C |

Note: This table represents a typical starting point for method development and is based on common practices for similar compounds.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While N-(2-phenylpropyl)cyclohexanecarboxamide itself may have limited volatility, it can be analyzed directly or after derivatization to increase its volatility and improve its chromatographic properties. GC analysis is often coupled with a mass spectrometer for definitive identification. frontiersin.orgphytojournal.com

The development of a GC method involves optimizing the temperature program of the oven, the type of carrier gas, and the injection technique. For example, a typical GC oven program might start at a lower temperature and ramp up to a higher temperature to ensure the separation of compounds with different boiling points. frontiersin.orgphytojournal.com

Table 2: Example GC Method Parameters for N-(2-phenylpropyl)cyclohexanecarboxamide Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These parameters are illustrative and would require optimization for the specific compound and matrix.

Chiral Chromatography for Stereoisomer Separation and Quantification

N-(2-phenylpropyl)cyclohexanecarboxamide possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers). Since stereoisomers can have different biological activities, their separation and quantification are critical. researchgate.net Chiral chromatography, using either HPLC or GC with a chiral stationary phase (CSP), is the primary method for this purpose. researchgate.netuni-regensburg.de

The selection of the appropriate chiral stationary phase is the most critical step in developing a chiral separation method. Polysaccharide-based CSPs are widely used for a broad range of chiral compounds. The mobile phase composition is also carefully optimized to achieve the best separation. Research on similar structures, such as pheniramine-like compounds, has demonstrated successful chiral separations using both HPLC and capillary electrophoresis (CE). uni-regensburg.de

Hyphenated Techniques for Enhanced Analytical Specificity (e.g., GC-MS, LC-MS/MS)

To achieve a high degree of confidence in the identification and quantification of N-(2-phenylpropyl)cyclohexanecarboxamide, especially in complex matrices, hyphenated techniques are employed. These methods combine the separation power of chromatography with the specificity of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of new psychoactive substances. frontiersin.orgnih.gov It provides retention time data from the GC and mass spectral data from the MS, which can be compared to a library of known compounds for identification. phytojournal.com A fully validated GC-MS method can offer sensitive screening and quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem mass spectrometry version (LC-MS/MS) are particularly suited for the analysis of less volatile and thermally labile compounds. LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for trace-level analysis in complex biological samples.

Table 3: Comparison of Hyphenated Analytical Techniques

| Technique | Advantages | Considerations |

| GC-MS | Excellent for volatile compounds, established libraries for identification. frontiersin.orgnih.gov | May require derivatization for non-volatile compounds. |

| LC-MS/MS | Suitable for a wide range of compounds, high sensitivity and specificity. | Can be more complex to operate and maintain. |

Development of Certified Reference Materials for N-(2-phenylpropyl)cyclohexanecarboxamide

The availability of Certified Reference Materials (CRMs) is fundamental for the accurate identification and quantification of chemical compounds in forensic and research laboratories. nih.govresearchgate.net CRMs are highly characterized materials that serve as a benchmark for analytical measurements, ensuring that results from different laboratories are comparable and reliable. sigmaaldrich.com

The production of CRMs for new psychoactive substances like N-(2-phenylpropyl)cyclohexanecarboxamide faces challenges due to the rapid emergence of new compounds. nih.gov Organizations such as LGC and the Cerilliant® brand from Sigma-Aldrich produce a wide range of CRMs for novel psychoactive substances, often under rigorous quality standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.comlgcstandards.com These standards ensure the material's identity, purity, and concentration are accurately determined and documented in a comprehensive Certificate of Analysis. sigmaaldrich.com The development of a specific CRM for N-(2-phenylpropyl)cyclohexanecarboxamide would involve its chemical synthesis, purification, and rigorous characterization using a suite of analytical techniques.

Mechanistic Pharmacological and Biochemical Studies of N 2 Phenylpropyl Cyclohexanecarboxamide in Vitro Focus

Receptor Binding and Ligand Affinity Profiling in Isolated Systems

No data from receptor binding assays for N-(2-phenylpropyl)cyclohexanecarboxamide are currently available. To characterize its potential targets, competitive radioligand binding assays would be performed against a broad panel of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. These studies would determine the binding affinity (Ki) and selectivity of the compound for various molecular targets.

Table 1: Hypothetical Receptor Binding Affinity Profile for N-(2-phenylpropyl)cyclohexanecarboxamide (Note: This table is for illustrative purposes only as no experimental data has been found.)

| Receptor Target | Radioligand | Ki (nM) |

|---|---|---|

| 5-HT2A | [3H]Ketanserin | Data not available |

| D2 | [3H]Raclopride | Data not available |

| α1A-Adrenergic | [3H]Prazosin | Data not available |

| CB1 | [3H]CP55,940 | Data not available |

Enzyme Inhibition or Modulation Assays and Kinetic Characterization

There is no published research on the effects of N-(2-phenylpropyl)cyclohexanecarboxamide on enzyme activity. Investigations would typically involve in vitro assays to screen for inhibitory or modulatory effects on key enzymes, such as cyclooxygenases (COX-1/COX-2), monoamine oxidase (MAO-A/MAO-B), or various cytochrome P450 (CYP) isoforms. Kinetic studies would be required to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Table 2: Illustrative Enzyme Inhibition Profile for N-(2-phenylpropyl)cyclohexanecarboxamide (Note: This table is for illustrative purposes only as no experimental data has been found.)

| Enzyme Target | Assay Type | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

|---|---|---|---|---|

| COX-1 | Fluorometric | Data not available | Data not available | Data not available |

| COX-2 | Fluorometric | Data not available | Data not available | Data not available |

| MAO-A | Radiometric | Data not available | Data not available | Data not available |

| CYP2D6 | Fluorometric | Data not available | Data not available | Data not available |

Cellular Assays for Investigating Molecular Pathway Interactions and Efficacy (In Vitro Models)

Information regarding the effects of N-(2-phenylpropyl)cyclohexanecarboxamide in cellular models is absent from the scientific literature. Functional cellular assays are crucial for determining the efficacy of a compound at its target receptor or enzyme and for elucidating its impact on downstream signaling pathways. Examples of such assays include measuring second messenger levels (e.g., cAMP, Ca2+), reporter gene activation, or changes in protein phosphorylation.

Structure-Activity Relationship (SAR) Derivation from In Vitro Binding and Functional Data

Due to the lack of in vitro data for N-(2-phenylpropyl)cyclohexanecarboxamide and its analogs, no structure-activity relationships (SAR) can be derived. SAR studies involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. This process is fundamental for optimizing potency, selectivity, and other pharmacological properties.

Metabolism and Biotransformation Research of N 2 Phenylpropyl Cyclohexanecarboxamide in in Vitro Systems

Identification and Characterization of In Vitro Metabolites

While specific studies on N-(2-phenylpropyl)cyclohexanecarboxamide are not extensively documented in publicly available scientific literature, the metabolic fate of this compound can be predicted by examining the biotransformation of molecules with similar structural features. In vitro systems, such as human liver microsomes (HLMs), are standard tools for identifying potential metabolites. mdpi.com HLMs contain a rich complement of drug-metabolizing enzymes and are a reliable model for predicting in vivo metabolism. mdpi.comresearchgate.net

For a compound with a cyclohexane (B81311) ring, a phenylpropyl group, and a carboxamide linker, several metabolites can be anticipated. Research on synthetic cannabinoids and other psychoactive substances, which often share these structural motifs, has shown that metabolism typically proceeds through Phase I and Phase II reactions. dshs-koeln.defrontiersin.org

Phase I metabolism of similar compounds in HLMs has been shown to produce a variety of metabolites. mdpi.com The primary reactions involve the addition of functional groups to increase the molecule's polarity. Based on analogous compounds, the expected metabolites of N-(2-phenylpropyl)cyclohexanecarboxamide would likely result from hydroxylation on the cyclohexyl ring and the phenyl ring. nih.gov Additionally, oxidation of the propyl chain is a probable metabolic route. The N-dealkylation at the amide linkage is another potential biotransformation pathway. dshs-koeln.de

The table below summarizes the potential in vitro metabolites of N-(2-phenylpropyl)cyclohexanecarboxamide when incubated with human liver microsomes.

| Potential Metabolite | Anticipated Metabolic Alteration | Structural Moiety Affected |

| Hydroxylated Metabolite | Addition of a hydroxyl group (-OH) | Cyclohexyl Ring |

| Dihydroxylated Metabolite | Addition of two hydroxyl groups (-OH) | Cyclohexyl Ring |

| Phenyl-Hydroxylated Metabolite | Addition of a hydroxyl group (-OH) | Phenyl Ring |

| Propyl-Oxidized Metabolite | Oxidation of the propyl side chain | 2-phenylpropyl group |

| N-dealkylated Metabolite | Removal of the cyclohexanecarbonyl group | Amide Linkage |

| Carboxamide-Hydrolyzed Metabolite | Hydrolysis of the amide bond | Amide Linkage |

Elucidation of Enzymatic Pathways Involved in Biotransformation

The biotransformation of xenobiotics is primarily carried out by a range of enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role in Phase I metabolism. nih.govnih.gov For compounds structurally analogous to N-(2-phenylpropyl)cyclohexanecarboxamide, specific CYP isoenzymes are known to be major contributors. Studies on various synthetic cannabinoids and other drugs have identified CYP3A4, CYP2C19, and CYP2D6 as key enzymes in their metabolism. dshs-koeln.de The relative contribution of each enzyme can vary depending on the specific substrate. nih.gov

For instance, CYP3A4 is known for its broad substrate specificity and is a major enzyme in the metabolism of many drugs. nih.gov CYP2D6 often metabolizes compounds with a basic nitrogen atom, while CYP2C19 is involved in the metabolism of a wide array of drugs. nih.gov It is plausible that these enzymes are also involved in the metabolism of N-(2-phenylpropyl)cyclohexanecarboxamide.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, which are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). dshs-koeln.de These enzymes transfer a glucuronic acid moiety to the metabolite, further increasing its water solubility and facilitating its excretion. For hydroxylated metabolites, glucuronidation is a common pathway. dshs-koeln.de Research on similar compounds has implicated UGT isoforms such as UGT1A3, UGT1A10, and UGT2B7 in the glucuronidation of Phase I metabolites. dshs-koeln.de

The table below outlines the primary enzymatic pathways anticipated to be involved in the biotransformation of N-(2-phenylpropyl)cyclohexanecarboxamide.

| Metabolic Phase | Enzyme Family | Specific Isozymes (Anticipated) | Role in Biotransformation |

| Phase I | Cytochrome P450 (CYP) | CYP3A4, CYP2C19, CYP2D6 | Catalyze oxidative reactions (hydroxylation, oxidation) |

| Phase I | Carboxylesterases (CES) | CES1 | Hydrolysis of the amide bond |

| Phase II | UDP-glucuronosyltransferases (UGT) | UGT1A3, UGT1A10, UGT2B7 | Conjugation of hydroxylated metabolites with glucuronic acid |

Mechanistic Understanding of Metabolic Reactions

The metabolic reactions that N-(2-phenylpropyl)cyclohexanecarboxamide is likely to undergo are based on well-established biochemical transformations of xenobiotics. mdpi.com

Oxidation and Hydroxylation: These are hallmark reactions of the CYP450 enzyme system. mdpi.com The mechanism involves the activation of molecular oxygen by the heme iron center of the CYP enzyme, leading to the insertion of an oxygen atom into a C-H bond of the substrate. nih.gov For N-(2-phenylpropyl)cyclohexanecarboxamide, this would likely occur at various positions on the cyclohexyl and phenyl rings, leading to the formation of mono- and di-hydroxylated metabolites. dshs-koeln.denih.gov The propyl chain could also undergo oxidation. nih.gov

Glucuronidation: This is a major Phase II conjugation reaction. The UGT enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic functional group on the substrate, such as a hydroxyl group. dshs-koeln.de This process significantly increases the hydrophilicity of the metabolite, preparing it for elimination from the body.

Amide Hydrolysis: Carboxylesterases, particularly CES1 which is abundant in the human liver, are known to hydrolyze amide bonds. capes.gov.br This reaction would cleave N-(2-phenylpropyl)cyclohexanecarboxamide into two separate molecules: cyclohexanecarboxylic acid and 2-phenylpropylamine (B128651).

The table below provides a detailed look at the likely metabolic reactions for N-(2-phenylpropyl)cyclohexanecarboxamide.

| Reaction Type | Mechanism | Affected Part of Molecule | Resulting Product |

| Hydroxylation | CYP-mediated insertion of an oxygen atom into a C-H bond. nih.gov | Cyclohexyl ring, Phenyl ring | Hydroxylated metabolites |

| Oxidation | CYP-mediated oxidation of an alkyl chain. | Propyl side chain | Oxidized metabolites (e.g., ketones, carboxylic acids) |

| Glucuronidation | UGT-mediated transfer of glucuronic acid to a hydroxyl group. dshs-koeln.de | Hydroxylated metabolites | Glucuronide conjugates |

| Amide Hydrolysis | CES-mediated cleavage of the amide bond. capes.gov.br | Carboxamide linkage | Cyclohexanecarboxylic acid and 2-phenylpropylamine |

Q & A

Advanced Research Question

- X-ray Crystallography : Resolves conformational isomers and hydrogen-bonding networks. For example, cyclohexane puckering (chair vs. boat) and amide group orientation can be determined with <0.01 Å precision .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry using B3LYP/6-31G(d) basis sets. Correlates with experimental IR/NMR data (RMSD <5%) .

- Dynamic NMR : Detects restricted rotation in the amide bond (ΔG‡ ~15–20 kcal/mol) via variable-temperature studies .

How do structural modifications (e.g., substituents on the phenyl or cyclohexane rings) affect the compound’s biological activity?

Q. Structure-Activity Relationship (SAR) Focus

| Modification | Biological Impact | Mechanistic Insight |

|---|---|---|

| Phenyl Substituents | Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance cytotoxicity (IC₅₀ ↓30–50%) via increased membrane permeability . | Polar surface area reduction (PSA <90 Ų) correlates with improved cellular uptake . |

| Cyclohexane Conformation | Chair conformation improves binding to hydrophobic enzyme pockets (Kd ↓2-fold) compared to boat . | Molecular docking (AutoDock Vina) shows ΔGbinding ≈ -9.5 kcal/mol for chair vs. -7.2 kcal/mol for boat . |

| Amide Linker Replacement | Thiourea analogs show 10× higher anti-inflammatory activity (COX-2 inhibition) but lower metabolic stability . | MD simulations suggest stronger hydrogen bonding with COX-2 active site (residues Tyr385, Ser530) . |

How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Q. Methodological Guidance

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For instance, IC₅₀ for antiproliferative effects ranges 5–20 µM depending on cell type .

- Solvent Effects : DMSO concentrations >0.1% may artifactually enhance permeability. Use vehicle controls and LC-MS to verify compound stability .

- Data Reproducibility : Validate results across ≥3 independent replicates and report SEM. For example, discrepancies in enzyme inhibition (e.g., 60% vs. 85% at 10 µM) often arise from batch-to-batch purity differences .

What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

Advanced Research Question

- Rodent Models : Administer 10–50 mg/kg (oral or IV) to assess bioavailability (F ≈ 25–40%) and half-life (t½ ≈ 3–5 hrs). Plasma protein binding (>90%) limits free drug concentration .

- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing. Histopathology of liver/kidney tissues identifies organ-specific toxicity .

- Metabolite Profiling : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at cyclohexane C3 or glucuronidation of the amide) .

How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Q. Methodological Answer

- BBB Prediction : Use QSAR models (e.g., Volsurf+) with descriptors like logP (optimal 2–3) and PSA (<80 Ų). Derivatives with -OCH₃ substituents show 2× higher predicted BBB permeability .

- Molecular Dynamics : Simulate membrane partitioning in a POPC bilayer. Compounds with rigid cyclohexane cores exhibit faster lateral diffusion (D ≈ 1×10⁻⁶ cm²/s) .

- P-gp Efflux Risk : Apply DeepPglyc to predict P-gp substrate likelihood. Bulky aryl groups (e.g., 2-naphthyl) reduce efflux ratio (ER <2) .

Notes

- Data Sources : PubChem, peer-reviewed journals, and validated computational tools (e.g., AutoDock, Volsurf+).

- Ethical Compliance : In vivo studies must follow institutional IACUC protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.